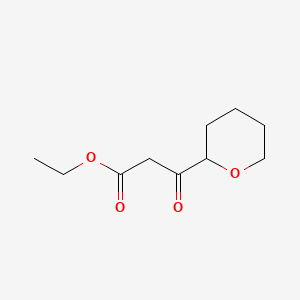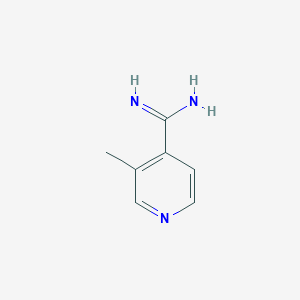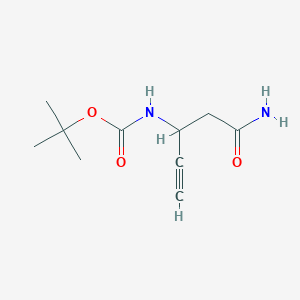![molecular formula C13H18O3 B13601755 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol CAS No. 1443324-27-3](/img/structure/B13601755.png)
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol This compound features a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an ethan-1-ol moiety
Méthodes De Préparation
The synthesis of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Alcohol Formation: The ethan-1-ol moiety is introduced through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides
Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: This compound shares the cyclopropyl and dimethoxyphenyl groups but differs in its urea moiety, leading to different chemical properties and applications.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound features a chloro group instead of the ethan-1-ol moiety, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
1443324-27-3 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-[1-(2,5-dimethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O3/c1-9(14)13(6-7-13)11-8-10(15-2)4-5-12(11)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
Clé InChI |
MQVGEELVCJPFEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=C(C=CC(=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
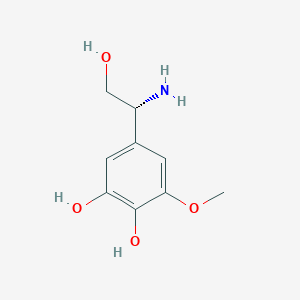
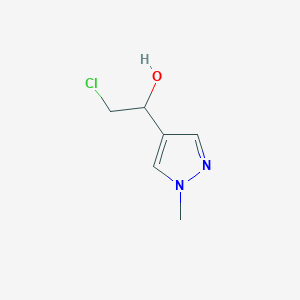
![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)
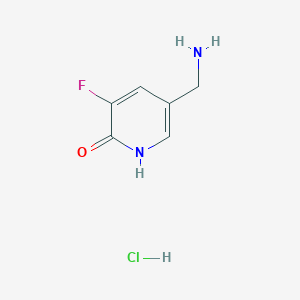

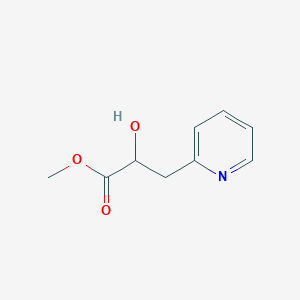
![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)

